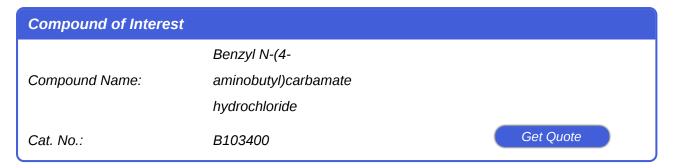


# What is the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride?

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An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride

### Introduction

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a bifunctional organic molecule featuring a carbamate group and a primary amine, supplied as a hydrochloride salt. Its structure is of significant interest to researchers and drug development professionals due to its application as a chemical linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthetic approach, and its critical role in advanced therapeutic modalities.

## **Chemical Structure and Identification**

**Benzyl N-(4-aminobutyl)carbamate hydrochloride** possesses a well-defined structure comprising three key functional components:

- A Benzyl Group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>): This aromatic group provides a stable, non-reactive handle.
- A Carbamate Linker (-O-C(=O)-NH-): This moiety connects the benzyl group to the alkyl chain.



• A 4-Aminobutyl Chain with a Terminal Hydrochloride Salt: A four-carbon aliphatic chain terminates in a primary amine, which is protonated to form an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.

The systematic IUPAC name for this compound is benzyl N-(4-aminobutyl)carbamate;hydrochloride.[1] Its CAS number for unambiguous identification is 18807-73-3.[1][2][3][4][5][6]

Caption: Key functional groups of the molecule.

# **Physicochemical Properties**

The key quantitative data for **Benzyl N-(4-aminobutyl)carbamate hydrochloride** are summarized in the table below, providing a reference for experimental design and handling.

Property	Value	Reference(s)
CAS Number	18807-73-3	[1][2][3][4][5]
Molecular Formula	C12H19CIN2O2	[1][2][4][5]
Molecular Weight	258.74 g/mol	[1][2][4]
Appearance	White to Off-White Solid	[2]
Melting Point	192-196 °C	[2][3]
Solubility	Slightly soluble in DMSO and Methanol	[2]
Exact Mass	258.1135055 Da	[1]
Density (Free Base)	1.088 g/cm <sup>3</sup>	[3]
Flash Point (Free Base)	186.5 °C	[3]

# **Synthesis and Experimental Protocol**

While specific, peer-reviewed synthesis protocols for this exact compound are not readily available in the provided search results, a standard and logical synthetic route can be proposed



based on fundamental principles of organic chemistry. The most common approach involves the mono-N-protection of a diamine.

A plausible synthesis involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the carbamate, followed by the addition of hydrochloric acid to produce the final salt.



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Caption: Plausible synthetic workflow.

## **Representative Experimental Protocol:**

This protocol is a representative example based on standard chemical procedures and should be adapted and optimized under appropriate laboratory conditions.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve an excess of 1,4-diaminobutane (e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add
  it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred
  diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C to favor monoacylation and minimize di-substituted byproducts.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.
- Workup and Extraction: Upon completion, quench the reaction by adding water. Separate the
  organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to
  remove excess diamine, followed by saturated sodium bicarbonate solution, and finally brine.



- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. The resulting crude product can be purified using column
  chromatography on silica gel to isolate the pure mono-protected free base.
- Salt Formation: Dissolve the purified Benzyl N-(4-aminobutyl)carbamate in a minimal amount
  of a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (e.g.,
  2M HCl in diethyl ether) dropwise until precipitation is complete.
- Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final Benzyl N-(4-aminobutyl)carbamate hydrochloride.

## **Application in PROTAC Technology**

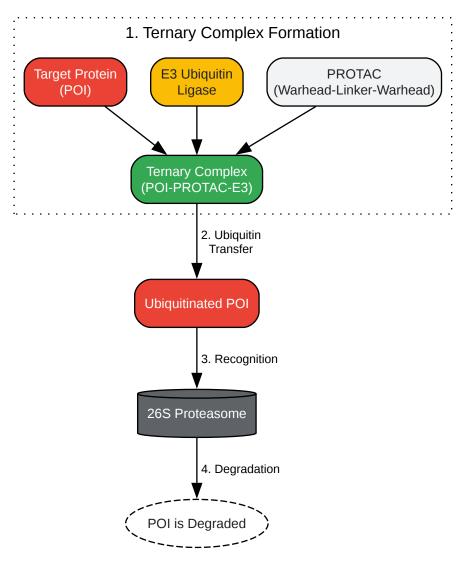
**Benzyl N-(4-aminobutyl)carbamate hydrochloride** is primarily utilized as a versatile PROTAC linker.[5] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two active "warheads" connected by a chemical linker.

- One warhead binds to the Protein of Interest (POI).
- The other warhead binds to an E3 Ubiquitin Ligase.
- The linker, for which **Benzyl N-(4-aminobutyl)carbamate hydrochloride** is a building block, bridges these two components.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the cell's own waste disposal machinery, the 26S proteasome.



#### **PROTAC Mechanism of Action**



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Caption: The logical workflow of PROTAC-mediated protein degradation.

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